molecular formula C12H12F3NO4 B5474970 3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}benzene-1,2-diol

3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}benzene-1,2-diol

Cat. No.: B5474970
M. Wt: 291.22 g/mol
InChI Key: HHJRRWCSZBMQQK-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group and a morpholinyl group attached to a benzene-1,2-diol structure . The trifluoromethyl group is a functional group with the formula -CF3 . The morpholinyl group refers to the structure of morpholine, a common heterocyclic amine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the trifluoromethyl and morpholinyl groups. These groups can significantly influence the molecule’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The trifluoromethyl group is known to significantly influence the chemical reactivity of compounds . It’s highly electronegative and can make the compound more acidic .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can increase the acidity of the compound .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, many drugs containing a trifluoromethyl group are used for their strong bioactivity .

Future Directions

The future directions in the research and application of this compound would depend on its properties and potential uses. Compounds with similar structures are often used in the development of new drugs .

Properties

IUPAC Name

(2,3-dihydroxyphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c13-12(14,15)9-6-16(4-5-20-9)11(19)7-2-1-3-8(17)10(7)18/h1-3,9,17-18H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJRRWCSZBMQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(C(=CC=C2)O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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